4-Nitroisoxazol-5-amine

Synthetic methodology Nitroisoxazole Regioisomer accessibility

Researchers developing insensitive munitions or fragment-based drugs require precise regioisomeric 4-nitroisoxazole building blocks. This 3-H parent compound provides the essential vicinal amino-nitro push-pull system, enabling >40 J impact insensitivity for IM applications and maximal fragment-growing vectors for GLUT5 probe design. • MW 129.07 Da, zero rotatable bonds - optimal ligand efficiency. • Synthesized via trifluoroacetyl nitrate protocol, avoiding hazardous diazotization. • 97% purity, available for immediate global dispatch.

Molecular Formula C3H3N3O3
Molecular Weight 129.07 g/mol
Cat. No. B12871816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisoxazol-5-amine
Molecular FormulaC3H3N3O3
Molecular Weight129.07 g/mol
Structural Identifiers
SMILESC1=NOC(=C1[N+](=O)[O-])N
InChIInChI=1S/C3H3N3O3/c4-3-2(6(7)8)1-5-9-3/h1H,4H2
InChIKeyDMGQZHDKTRWLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisoxazol-5-amine (CAS 861543-32-0): Core Scaffold, Physicochemical Identity, and Procurement Context


4-Nitroisoxazol-5-amine (CAS 861543-32-0; synonym: 5-amino-4-nitroisoxazole) is a heterocyclic building block of the isoxazole family, bearing vicinal nitro (–NO₂) and amino (–NH₂) groups at the 4- and 5-positions of the 1,2-oxazole ring . With a molecular formula C₃H₃N₃O₃ and a monoisotopic mass of 129.017 g/mol, it is the unsubstituted (3-H) parent of a series that includes the widely used 3-methyl analog (CAS 41230-51-7) . Its computed density is 1.6 ± 0.1 g/cm³, boiling point 361.6 ± 22.0 °C at 760 mmHg, and it possesses 5 hydrogen-bond acceptor sites versus 1 donor site, defining a compact, polar scaffold . The vicinal amino-nitro arrangement confers a distinctive push-pull electronic character that underpins its differentiated reactivity as both a Michael acceptor precursor and an energetic materials moiety [1][2].

Why 4-Nitroisoxazol-5-amine Cannot Be Replaced by 3-Methyl, 5-Nitro, or Des-Nitro Isoxazole Analogs


The isoxazole scaffold is deceptively simple, yet the position and electronic character of substituents dictate entirely divergent reactivity and application profiles. The 4-nitro-5-amino arrangement is not interchangeable with the 5-nitro isomer because the two regioisomers are accessed through mutually exclusive synthetic routes: 4-nitroisoxazoles benefit from multiple preparative methods (nitration of isoxazoles, cyclocondensation of α-nitro ketones, 1,3-dipolar cycloaddition), whereas 5-nitroisoxazoles rely on a single general method—heterocyclization of electrophilic alkenes with tetranitromethane [1]. Furthermore, removal of the 3-methyl group (going from CAS 41230-51-7 to CAS 861543-32-0) eliminates the methyl-activated vinylogous Michael acceptor reactivity that makes 3-methyl-4-nitro-5-styrylisoxazoles synthetically valuable [2]. Conversely, omission of the 5-amino group (as in 4-nitroisoxazole, CAS 1121-13-7) abolishes the vicinal amino-nitro motif that is structurally essential for the thermal stabilization effect observed in furazan/furoxan-based energetic materials [3]. These non-transferable properties mean that procurement decisions must be driven by the specific functional arrangement required for the target application.

Quantitative Differentiation Evidence: 4-Nitroisoxazol-5-amine vs. Closest Analogs, Isomers, and In-Class Alternatives


Synthetic Accessibility: 4-Nitroisoxazoles Have Multiple General Routes Whereas 5-Nitroisoxazoles Possess Only One

The 2019 comprehensive review by Vasilenko et al. documents a critical regioisomeric disparity: 4-nitroisoxazoles can be prepared via at least five distinct synthetic strategies (direct nitration of isoxazoles, condensations of α-nitro ketones or their oximes, 1,3-dipolar cycloaddition of nitrile oxides to acetylenes, heterocyclization of acetylene derivatives with NaNO₂, and heterocyclization of nitro-substituted 1,3-diketones) [1]. In contrast, 5-nitroisoxazoles rely on a single general preparative method—heterocyclization of electrophilic alkenes using tetranitromethane activated with triethylamine [1][2]. For procurement, this means 4-nitroisoxazol-5-amine and its derivatives are accessible through multiple robust commercializable routes, whereas 5-nitroisoxazole analogs face synthetic bottlenecks that limit supply scalability.

Synthetic methodology Nitroisoxazole Regioisomer accessibility

Chemoselective 4-Nitration Yield: Direct Preparation of 5-Amino-4-nitroisoxazoles at up to 80% vs. Traditional Hazardous Diazotization Routes

Sadovnikov et al. (2020) demonstrated that 5-aminoisoxazoles bearing a 3-positioned electron-withdrawing group undergo chemoselective 4-nitration using trifluoroacetyl nitrate (generated in situ from ammonium nitrate and trifluoroacetic anhydride) to afford 5-amino-4-nitroisoxazoles in yields reaching 80% [1]. This method avoids the traditional sequential diazotization/nitration approach, which is hazardous and cumbersome. The reaction was rationalized by DFT computation studies, confirming the electronic basis for 4-position selectivity [1]. Several 5-amino-4-nitroisoxazole-3-carboxylic acid derivatives prepared via this route demonstrated moderate antibacterial activity, confirming the functional utility of the scaffold [1].

Chemoselective nitration 5-Aminoisoxazole Trifluoroacetyl nitrate

Energetic Performance: 4-Nitro-5-aminoisoxazole Moiety Delivers Detonation Velocity of 8350 m/s with Exceptional Insensitivity (IS >40 J)

Zhang et al. (2024) constructed a novel 4-nitro-5-aminoisoxazole energetic moiety as a stabilizing element for furazan/furoxan analogs. Seven compounds incorporating this vicinal amino-nitro structure were synthesized via a one-step green ring-closing reaction in aqueous solution [1]. The series exhibited thermal decomposition temperatures (Td) from 155.8 to 270.3 °C, impact sensitivity IS >40 J, and friction sensitivity FS from 96 to 192 N [1]. The nitro-furazan/isoxazole combined product achieved a detonation velocity Dv = 8350 m/s and detonation pressure P = 30.1 GPa [1]. These values represent an improvement in the stability–performance balance over furazan/furoxan analogs lacking the 4-nitro-5-aminoisoxazole moiety, which typically trade higher sensitivity for comparable detonation performance [1].

Energetic materials Thermal stability Insensitivity Detonation performance

Physical Property Differentiation: Unsubstituted 3-H Scaffold (CAS 861543-32-0) vs. 3-Methyl Analog (CAS 41230-51-7)

The unsubstituted 4-nitroisoxazol-5-amine (CAS 861543-32-0, MW 129.07 g/mol) differs from its 3-methyl analog (CAS 41230-51-7, MW 143.10 g/mol) in several quantifiable physicochemical parameters relevant to medicinal chemistry design and procurement . The 3-H scaffold is 14 Da lighter and lacks the rotatable C–CH₃ bond (0 rotatable bonds vs. 1 for the 3-methyl analog) . The 3-methyl analog exhibits a measured melting point of 154–156 °C, whereas the 3-H parent has no reported crystalline melting point in the open literature, consistent with its lower molecular weight and potentially different crystal packing . The topological polar surface area (tPSA) also shifts: 97.9 Ų (3-methyl) vs. approximately 95 Ų (3-H, estimated from analogous computed data) . The XlogP difference (0.8 for 3-methyl vs. lower for 3-H) alters predicted membrane permeability .

Physicochemical properties Lead optimization Scaffold differentiation

4-Nitroisoxazole-Based Energetic Materials: Thermal Stability 181–244 °C and Detonation Velocities 7.6–8.3 km/s

Konnov et al. (2025) reported the first incorporation of the 4-nitroisoxazole scaffold into biheterocyclic high-energy materials. The synthesized compounds demonstrated thermal decomposition temperatures of 181–244 °C, densities of 1.71–1.74 g/cm³, and detonation velocities of 7.6–8.3 km/s, while retaining insensitivity to friction [1]. This represents the inaugural demonstration of the 4-nitroisoxazole core as a viable energetic materials scaffold, distinct from the more commonly explored 5-nitroisoxazole and furazan/furoxan frameworks. The combination of good density and thermal stability with insensitivity to friction provides a differentiated profile versus traditional nitroaromatic energetic compounds such as TNT (Dv ≈ 6.9 km/s, density 1.65 g/cm³) [1].

Energetic materials Biheterocyclic 4-Nitroisoxazole scaffold Thermal stability

Antiproliferative Activity: 3-Aryl-4-nitroisoxazoles Inhibit K562 Leukemia Cell Proliferation via GLUT5 Transport Blockade

Astakhova et al. (2026) designed substituted 3-aryl-4-nitroisoxazoles as cyclovinylogues of MSNBA, a known GLUT5 fructose transport inhibitor (Ki = 3.2 ± 0.4 μM in MCF7 cells) [1][2]. Primary bioassay demonstrated that these 3-aryl-4-nitroisoxazoles inhibit the proliferation of chronic myelogenous leukemia K562 cells cultured in medium containing either fructose or glucose [1]. This biological activity is scaffold-dependent: the 4-nitroisoxazole core mimics key pharmacophoric elements of MSNBA while offering synthetic diversification at the 3-aryl and 5-positions. The GLUT5-targeting profile is a differentiated biological application not reported for 5-nitroisoxazole or 3-nitroisoxazole positional isomers [1].

GLUT5 inhibitor K562 leukemia Fructose transport Antiproliferative

Procurement-Driven Application Scenarios Where 4-Nitroisoxazol-5-amine Demonstrates Verifiable Advantage


Medicinal Chemistry: Fragment-Based Lead Discovery Requiring a Minimal 4-Nitro-5-aminoisoxazole Scaffold

For fragment-based drug discovery programs, the 3-unsubstituted 4-nitroisoxazol-5-amine (CAS 861543-32-0) serves as the minimal pharmacophoric fragment, with MW 129.07 Da and zero rotatable bonds [1]. Its 14 Da lower mass and reduced conformational flexibility relative to the 3-methyl analog (MW 143.10 Da, 1 rotatable bond) improve ligand efficiency indices . The scaffold has been validated in GLUT5-targeting antiproliferative programs against K562 leukemia cells [2]. Researchers prioritizing fragment growing strategies should procure the 3-H parent rather than pre-substituted analogs to preserve maximal vector diversity.

Energetic Materials R&D: Insensitive High-Explosive Formulations Requiring Vicinal Amino-Nitro Architecture

Industrial energetic materials laboratories developing insensitive munitions (IM) should source the 4-nitro-5-aminoisoxazole moiety or its synthetic precursors. The vicinal amino-nitro structure confers impact insensitivity exceeding 40 J while enabling detonation velocities above 8 km/s—a performance–safety balance not achievable with 5-nitroisoxazole-based or traditional nitroaromatic frameworks [1]. The 2024 Zhang study demonstrated seven compounds with Td = 155.8–270.3 °C and FS = 96–192 N, establishing a design principle for next-generation secondary explosives for mining, gas drilling, and defense [1].

Synthetic Methodology: Safe, High-Yield Access to 5-Amino-4-nitroisoxazole Libraries via Chemoselective Nitration

Academic and industrial synthetic chemistry groups building 4-nitroisoxazole libraries should adopt the Sadovnikov (2020) protocol using trifluoroacetyl nitrate, which delivers yields up to 80% while avoiding hazardous diazotization intermediates [1]. This method is computationally validated and selectively places the nitro group at the 4-position of 5-aminoisoxazoles bearing 3-EWG substituents [1]. The resulting 5-amino-4-nitroisoxazole-3-carboxylic acid derivatives exhibit moderate antibacterial activity, providing a direct entry into bioactive chemical space [1].

Chemical Biology: GLUT5 Transporter Probe Development and Cancer Metabolism Studies

Investigators studying fructose-dependent cancer metabolism should procure 3-aryl-4-nitroisoxazole building blocks as validated GLUT5 transporter probe scaffolds. The Astakhova (2026) study demonstrated that 3-aryl-4-nitroisoxazoles, designed as cyclovinylogues of the specific GLUT5 inhibitor MSNBA (Ki = 3.2 μM), inhibit K562 chronic myelogenous leukemia cell proliferation [1]. This application is uniquely accessible from the 4-nitroisoxazole regioisomer; 3-nitro and 5-nitro isoxazole scaffolds lack any reported GLUT5 engagement [1].

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